N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a chemical compound belonging to the class of benzamides. It features a cyclohexene moiety, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is structurally characterized by the presence of a methoxy group on the benzene ring, enhancing its pharmacological profile.
The compound has been synthesized and studied in various research contexts, particularly in relation to its potential therapeutic effects. Its synthesis often involves multi-step organic reactions, which are common in the production of complex organic molecules.
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is classified as an organic compound and more specifically as a benzamide derivative. Benzamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and purification steps like recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide can be represented as follows:
The compound's 3D structure can be analyzed using computational chemistry methods such as density functional theory (DFT), which provides insights into bond lengths, angles, and electronic properties.
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide may participate in various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent choice) to achieve optimal yields and minimize by-products.
The mechanism of action for N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant in pharmacological pathways.
Research indicates that compounds in this class can modulate pathways associated with cancer cell proliferation and apoptosis. Studies often explore their effects on histone deacetylase inhibition or other cellular signaling mechanisms.
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) are critical for characterization but are not explicitly provided in available literature.
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide has potential applications in various scientific fields:
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para-position and an N-linked ethyl chain terminating in a cyclohexenyl ring. Its IUPAC name systematically describes this connectivity: the parent benzamide is specified as 4-methoxybenzamide due to the methoxy substituent at carbon 4 of the benzene ring. The N-substituent is designated as 2-(cyclohex-1-en-1-yl)ethyl, indicating a two-carbon spacer (ethyl) connecting the amide nitrogen to carbon 1 of the cyclohexene ring. The structural complexity places this compound in the N-alkylated benzamide class, characterized by an aromatic acyl group and an aliphatic amine component [1] [3].
Structural analogs highlight key variations in this chemical family. For example, replacing the cyclohexenylethyl moiety with a pyrazolyl group yields N-[4-(cyclohex-1-en-1-yl)-1,3-dimethyl-1H-pyrazol-5-yl]-4-methoxybenzamide (MFCD14746219), which contains additional heterocyclic nitrogen atoms and methyl substituents [3]. Another analog, N-ethyl-4-methoxybenzamide, simplifies the structure by substituting the cyclohexenylethyl group with a simple ethyl chain [1]. These modifications significantly alter properties like lipophilicity and hydrogen-bonding capacity, which influence biological interactions and solubility.
Table 1: Structural Analogs of N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Compound Name | Molecular Formula | Key Structural Differences | Source |
---|---|---|---|
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide | C₁₆H₂₁NO₂ | Parent compound | - |
N-[4-(cyclohex-1-en-1-yl)-1,3-dimethyl-1H-pyrazol-5-yl]-4-methoxybenzamide | C₁₉H₂₃N₃O₂ | Pyrazole ring instead of ethyl linker; dimethyl substitution | [3] |
N-Ethyl-4-methoxybenzamide | C₁₀H₁₃NO₂ | Simple ethyl group (no cyclohexenyl moiety) | [1] |
This compound emerged from broader research into bioactive benzamides, particularly within agrochemical and pharmaceutical contexts. While its exact synthesis date remains undocumented, its structural motifs align with scaffolds explored extensively in late 20th-century patent literature for herbicidal and pharmacological applications. For instance, benzamide derivatives featuring methoxyaryl groups and alicyclic N-substituents were investigated as sulfonamide-based herbicides, leveraging their ability to disrupt plant growth pathways [4]. Similarly, the cyclohexenyl moiety appears in serotonin receptor antagonists described in pharmaceutical patents, suggesting potential neurological applications [5]. The compound's discovery was likely driven by structure-activity relationship (SAR) studies aimed at optimizing bioactivity through lipophilic group incorporation—here, the cyclohexenylethyl chain enhances membrane permeability compared to simpler alkyl groups [3] [5].
No commercial applications or therapeutic approvals have been reported for this specific molecule. Its development underscores the strategy of molecular hybridization in medicinal chemistry, where merging pharmacophoric elements (e.g., the methoxybenzamide "head" and cyclohexenyl "tail") generates novel entities for biological screening [3] [5].
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide (C₁₆H₂₁NO₂) has a molecular weight of 259.34 g/mol. Its logP (partition coefficient) is computationally estimated at ~4.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration. This value arises from the hydrophobic cyclohexenyl ring balanced by the polar amide bond [3]. The molecule features three hydrogen bond acceptors (amide carbonyl oxygen, methoxy oxygen, and amide nitrogen) and one hydrogen bond donor (amide N-H). These properties influence its solubility profile: it is moderately soluble in organic solvents like DMSO but exhibits low aqueous solubility (<0.1 mg/mL), necessitating formulation aids like surfactants for biological assays [3] [4].
Table 2: Physicochemical Properties of N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₆H₂₁NO₂ | Calculated from structure |
Molecular Weight | 259.34 g/mol | - |
logP (Partition Coefficient) | ~4.0 | Estimated; indicates moderate lipophilicity |
Hydrogen Bond Donors | 1 (amide N-H) | - |
Hydrogen Bond Acceptors | 3 (carbonyl O, methoxy O, amide N) | - |
Aqueous Solubility | <0.1 mg/mL | Low; requires solubilization agents |
Organic Solubility | Soluble in DMSO, ethanol | Common storage in DMSO solutions for screening |
The compound’s stability is typical of benzamides, though the enolizable α-hydrogens adjacent to the cyclohexenyl double bond may confer sensitivity to strong oxidants. Storage recommendations for analogs include desiccated conditions at -20°C in DMSO solutions to prevent hydrolysis [3]. These properties collectively inform its handling in research settings and potential as a drug discovery scaffold.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7